molecular formula C6H15NO3Si B11912867 Methyl {[methoxy(dimethyl)silyl]methyl}carbamate CAS No. 23432-52-2

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate

Cat. No.: B11912867
CAS No.: 23432-52-2
M. Wt: 177.27 g/mol
InChI Key: HYWVHENYMKNJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a carbamate group attached to a silicon atom, which is further bonded to a methoxy group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl {[methoxy(dimethyl)silyl]methyl}carbamate typically involves the reaction of dimethylchlorosilane with methanol to form methoxy(dimethyl)silane. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The final product is often purified through distillation or recrystallization to meet industrial standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the cleavage of the carbamate group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Cleaved carbamate products.

    Substitution: Various substituted silyl carbamates.

Scientific Research Applications

Methyl {[methoxy(dimethyl)silyl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound is studied for its potential use in modifying biomolecules and enhancing their stability.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty polymers and coatings, where its unique properties impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of Methyl {[methoxy(dimethyl)silyl]methyl}carbamate involves its interaction with various molecular targets. The carbamate group can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The silicon atom can also interact with biological membranes, altering their properties and affecting cellular functions. These interactions are mediated through hydrogen bonding, van der Waals forces, and covalent bonding.

Comparison with Similar Compounds

  • Dimethoxy(methyl)silyl methylcarbamate
  • Trimethoxy(methyl)silyl methylcarbamate
  • Methoxy(dimethyl)silyl ethylcarbamate

Comparison: Methyl {[methoxy(dimethyl)silyl]methyl}carbamate is unique due to the presence of both methoxy and dimethyl groups attached to the silicon atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the carbamate group also enhances its potential for forming stable complexes with various molecules, making it a versatile reagent in scientific research and industrial applications.

Properties

CAS No.

23432-52-2

Molecular Formula

C6H15NO3Si

Molecular Weight

177.27 g/mol

IUPAC Name

methyl N-[[methoxy(dimethyl)silyl]methyl]carbamate

InChI

InChI=1S/C6H15NO3Si/c1-9-6(8)7-5-11(3,4)10-2/h5H2,1-4H3,(H,7,8)

InChI Key

HYWVHENYMKNJAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC[Si](C)(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.